molecular formula C23H17F2N3O4 B2357621 7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-60-7

7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2357621
CAS RN: 533888-60-7
M. Wt: 437.403
InChI Key: AOXFJUDKRKQLNR-UHFFFAOYSA-N
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Description

7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H17F2N3O4 and its molecular weight is 437.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

  • 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one, a compound closely related to the requested chemical, was labeled with carbon-14 for metabolic studies. This labeling helps in tracing the metabolic pathways of such compounds (Nakatsuka, Kawahara, Kamada, Shono, & Yoshitake, 1977).
  • The synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs, which are structurally similar, demonstrates the diverse chemical modifications possible with benzodiazepinones (Rotas, Kimbaris, & Varvounis, 2011).

Pharmacological Research

  • Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound similar to the one , was synthesized and evaluated for its potential as an anti-anxiety agent. It showed high affinity for central benzodiazepine receptors, indicating a possible use in anxiety treatment (Anzini et al., 2008).

Solid-phase Synthesis

  • A study on the solid-phase synthesis of polysubstituted 1,5-benzodiazepin-2-ones, which are structurally related to the requested compound, highlights the potential for efficient and diverse synthesis methods (Schwarz, Tumelty, & Gallop, 1998).

Novel Compound Development

  • The privileged molecular framework of 7-fluoro-1,4-benzodiazepin-2-one-5-methylcarboxylate was utilized to synthesize novel medicinal compounds, demonstrating the versatility and potential of such frameworks in drug development (Devi, Gupta, & Kishore, 2014).

properties

IUPAC Name

7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4/c1-13-2-3-15(10-20(13)28(31)32)23(30)27-12-21(29)26-19-9-8-17(25)11-18(19)22(27)14-4-6-16(24)7-5-14/h2-11,22H,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXFJUDKRKQLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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